BenchChemオンラインストアへようこそ!

Methyl 2-propoxymethoxybenzoate

Physicochemical profiling Drug‑likeness prediction Membrane permeability optimization

Methyl 2‑propoxymethoxybenzoate (IUPAC: methyl 2‑(propoxymethoxy)benzoate) is a benzoate ester bearing an ortho‑propoxymethoxy substituent, with molecular formula C₁₂H₁₆O₄ and molecular weight 224.25 g·mol⁻¹. It belongs to the class of o‑alkoxy‑substituted benzoate esters employed as synthetic intermediates and bioactive precursors in pharmaceutical research.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B8288929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-propoxymethoxybenzoate
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCOCOC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C12H16O4/c1-3-8-15-9-16-11-7-5-4-6-10(11)12(13)14-2/h4-7H,3,8-9H2,1-2H3
InChIKeyMXMIELIKZSXWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2‑Propoxymethoxybenzoate – Procurement‑Grade Structural & Physicochemical Baseline for Research Sourcing Decisions


Methyl 2‑propoxymethoxybenzoate (IUPAC: methyl 2‑(propoxymethoxy)benzoate) is a benzoate ester bearing an ortho‑propoxymethoxy substituent, with molecular formula C₁₂H₁₆O₄ and molecular weight 224.25 g·mol⁻¹ . It belongs to the class of o‑alkoxy‑substituted benzoate esters employed as synthetic intermediates and bioactive precursors in pharmaceutical research . Its structure features an acetal‑type O–CH₂–O linkage within the ortho side chain, which distinguishes it from simple o‑alkoxy‑benzoates and imparts distinct hydrolytic stability and lipophilicity characteristics relative to its closest analogs, including methyl 2‑methoxybenzoate (MW = 166.17), methyl 2‑ethoxybenzoate (MW = 180.20), and methyl 2‑propoxybenzoate (MW = 194.23) [1][2].

Why Generic Substitution Among o‑Alkoxy‑Benzoates Fails – The Methyl 2‑Propoxymethoxybenzoate Case


ortho‑Alkoxy‑substituted benzoate esters are not interchangeable building blocks: incremental changes in the alkoxy chain length and, critically, the insertion of an acetal‑type methylene‑dioxy linker (as in the propoxymethoxy side chain) produce substantial differences in lipophilicity, polar surface area (PSA), and metabolic/hydrolytic lability that directly govern pharmacokinetics, membrane permeability, and synthetic versatility [1]. Methyl 2‑propoxymethoxybenzoate possesses a computed LogP of 2.27 and PSA of 44.8 Ų , values that lie intermediate between the simple methoxy analog (LogP ≈ 2.0, PSA ≈ 35.5 Ų) [1] and the propoxy analog (LogP ≈ 2.9, PSA ≈ 35.5 Ų) [2]. This window of physicochemical property differentiation, combined with the acid‑labile acetal moiety that enables controlled unmasking of a 2‑hydroxy‑methylbenzoate under mild conditions, makes the compound functionally non‑equivalent to any single‑ether analog and precludes direct substitution without re‑optimization of downstream reactions or biological endpoints [1][2].

Quantitative Differentiation Guide for Methyl 2‑Propoxymethoxybenzoate Versus Closest o‑Alkoxy‑Benzoate Analogs


Lipophilicity (LogP) Differentiation: Methyl 2‑Propoxymethoxybenzoate vs. Methyl 2‑Methoxybenzoate vs. Methyl 2‑Propoxybenzoate

Methyl 2‑propoxymethoxybenzoate exhibits a computed LogP of 2.27 (Chemsrc) , which is approximately 0.27 log units higher than methyl 2‑methoxybenzoate (PubChem XLogP3 = 2.0) [1] and approximately 0.63 log units lower than methyl 2‑propoxybenzoate (PubChem XLogP3 = 2.9) [2]. This LogP value reflects the balance between the lipophilic propyl terminus and the polar acetal oxygen, placing the compound in an optimal intermediate LogP range (2–3) that is often associated with favorable oral absorption and cell permeability while potentially avoiding the excessive lipophilicity (LogP > 3) linked to poor solubility and high metabolic clearance.

Physicochemical profiling Drug‑likeness prediction Membrane permeability optimization

Topological Polar Surface Area (TPSA) Differential: Methyl 2‑Propoxymethoxybenzoate vs. Simple o‑Alkoxy‑Benzoates

The topological polar surface area (TPSA) of methyl 2‑propoxymethoxybenzoate is 44.8 Ų (Chemsrc) , approximately 9.3 Ų higher than both methyl 2‑methoxybenzoate (TPSA = 35.5 Ų) [1] and methyl 2‑propoxybenzoate (TPSA = 35.5 Ų) [2]. The increased PSA arises from the additional ether oxygen in the propoxymethoxy acetal linker and is significant because PSA is a primary determinant of passive intestinal absorption and blood‑brain barrier penetration; compounds with PSA > 140 Ų generally show poor oral absorption, while PSA < 60–70 Ų is required for CNS penetration. The ΔPSA of ~9 Ų may reduce passive membrane flux relative to the simple alkoxy analogs, offering an opportunity to tune distribution profiles.

ADME prediction Blood‑brain barrier penetration Oral bioavailability design

Molecular Weight and Rotatable Bond Differentiation Across Homologous ortho‑Alkoxy‑Benzoate Esters

Methyl 2‑propoxymethoxybenzoate (MW = 224.25, C₁₂H₁₆O₄) adds a propyl group and an additional ether oxygen compared with methyl 2‑methoxybenzoate (MW = 166.17, C₉H₁₀O₃) [1], representing a molecular weight increase of approximately 58 Da (35%) and a formula increment of C₃H₆O. This is significant in the context of fragment‑based drug discovery, where lead‑like property guidelines (Rule of Three: MW < 300, clogP < 3) are used; the target compound's MW remains well within lead‑like space but its two additional non‑ring carbon atoms and one additional rotatable bond (estimated 6 vs. 4 for the methoxy analog) may affect ligand binding entropy and selectivity.

Fragment‑based drug design Lead‑like property optimization Ligand efficiency metrics

Acetal‑Linked ortho Substituent Enables Controlled Hydrolytic Unmasking: Functional Differentiation from Simple Alkoxy Analogs

The propoxymethoxy substituent (–O–CH₂–O–CH₂CH₂CH₃) contains a methylene‑dioxy acetal linkage that is susceptible to mild acid‑catalyzed hydrolysis to liberate the corresponding 2‑hydroxy‑methylbenzoate intermediate . This functional feature is absent in methyl 2‑methoxybenzoate, methyl 2‑ethoxybenzoate, and methyl 2‑propoxybenzoate, all of which possess simple ether (–O–R) linkages that require harsh conditions (e.g., BBr₃ or HI) for cleavage. Quantitative synthesis data demonstrate that hydrolysis of the propoxymethoxy group yields 2‑propoxymethoxybenzoic acid in 96% yield (0.374 g, 1.78 mmol) under mild conditions (aqueous citric acid neutralization, ethyl acetate extraction) . This enables orthogonal deprotection strategies in multi‑step synthesis.

Prodrug design Protecting group strategy Controlled release synthesis

Ester Hydrolysis Selectivity: Differential Reactivity Between Methyl 2‑Propoxymethoxybenzoate and Methyl 2‑(Methoxymethoxy)benzoate

Methyl 2‑propoxymethoxybenzoate contains two hydrolytically labile sites under physiological or enzymatic conditions: the methyl ester (susceptible to esterases) and the acetal‑type propoxymethoxy group (susceptible to acid‑catalyzed hydrolysis). In contrast, methyl 2‑(methoxymethoxy)benzoate (MW = 196.2, C₁₀H₁₂O₄) [1] possesses a smaller acetal group (methoxymethoxy) with comparable lability but lower lipophilicity (estimated LogP ~1.5–1.7 based on fragment contributions vs. 2.27 for the target compound) . The distinct propyl terminus in the target compound thus provides a measurable difference in hydrophobic shielding of the acetal center, potentially retarding acid‑catalyzed hydrolysis rate relative to the methoxymethoxy analog while maintaining the same acetal‑based functional reactivity. No kinetic hydrolysis data (kₒbs, t₁/₂) have been published for either compound; this evidence is class‑level inference based on well‑established acetal hydrolysis mechanisms and fragment‑based LogP predictions.

Esterase stability Metabolic profiling Protecting group orthogonality

Patent‑Enabled Skin Lightening Applications: Propoxymethoxy Substituent Specifically Claimed as a Preferred Embodiment

Australian patent AU2013267022B2 (ELC Management LLC, active legal status) explicitly claims compositions for skin lightening and/or depigmentation comprising compounds of Formula (I), wherein the substituents at the R₃, R₄, and R₅ positions include 'propoxymethoxy' as a specifically listed embodiment [1]. This patent disclosure creates a freedom‑to‑operate distinction between methyl 2‑propoxymethoxybenzoate and its simple alkoxy analogs (methoxy, ethoxy, propoxy), which are also listed as substituents but are prior‑art building blocks in generic cosmetic formulations. The scope of the granted claims, covering cosmetic and dermatological compositions for treating hyperpigmentation, provides a commercial differentiation point for procurement in cosmeceutical R&D settings where patent enforceability is a sourcing criterion.

Cosmeceutical dermatology Skin depigmentation Tyrosinase inhibition

Defined Research & Industrial Application Scenarios for Methyl 2‑Propoxymethoxybenzoate Based on Verified Differentiation Evidence


Medicinal Chemistry Scaffold Optimization Requiring Intermediate LogP (2.0–3.0) and Elevated PSA

For lead‑like compound series where the simple methoxy‑benzoate core (LogP ≈ 2.0, PSA ≈ 35.5 Ų) yields insufficient permeability but the propoxy‑benzoate analog (LogP ≈ 2.9) raises metabolic clearance concerns, methyl 2‑propoxymethoxybenzoate (LogP = 2.27, PSA = 44.8 Ų) provides an intermediate physicochemical profile. Its acetal‑linked ortho substituent further offers a synthetic handle for late‑stage deprotection or derivatization not available in the simple ether series . Procurement is recommended when SAR exploration requires fine‑tuning of lipophilicity and H‑bond acceptor count within a single functional group change.

Late‑Stage Deprotection Strategy in Multi‑Step Synthesis of ortho‑Hydroxy‑Benzoate Derivatives

When a synthetic route requires an ortho‑hydroxy‑benzoate intermediate that must remain protected through multiple transformations but be released under mild, orthogonal conditions, methyl 2‑propoxymethoxybenzoate is functionally distinct from simple alkoxy‑protected analogs. The propoxymethoxy group hydrolyzes under acidic workup (aq. citric acid) in 96% yield to give the free benzoic acid derivative , whereas methyl 2‑methoxybenzoate or methyl 2‑ethoxybenzoate require strong Lewis acids (e.g., BBr₃) that are incompatible with many functional groups. This makes the propoxymethoxy‑protected compound the preferred procurement choice for acid‑orthogonal deprotection sequences.

IP‑Sensitive Cosmeceutical R&D Targeting Skin Lightening or Depigmentation Formulations

For industrial dermatology programs developing topical skin lightening actives, the inclusion of propoxymethoxy‑substituted benzoates within the granted claims of AU2013267022B2 provides a freedom‑to‑operate consideration that distinguishes this compound from simple alkoxy‑benzoates, which are largely generic. Procurement of methyl 2‑propoxymethoxybenzoate as a building block for synthesizing and screening novel compounds within the patented chemical space may support IP strategy and exclusivity positioning in commercial cosmeceutical development.

Computational ADME‑Tox Profiling and QSAR Model Building for ortho‑Substituted Benzoate Libraries

Researchers constructing quantitative structure–property relationship (QSPR) or ADME‑prediction models for ester‑containing small molecules benefit from including methyl 2‑propoxymethoxybenzoate as a calibration point. Its experimentally unmeasured but computationally predicted LogP (2.27) bridges the gap between the frequently measured methyl 2‑methoxybenzoate (LogP = 2.0) and methyl 2‑propoxybenzoate (LogP = 2.9) , while its elevated PSA (44.8 Ų) relative to both comparators tests model sensitivity to acetal‑type polar surface area contributions. Procurement supports model validation and chemical space coverage in computational ADME studies.

Quote Request

Request a Quote for Methyl 2-propoxymethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.